(E)-N-Methoxy-2-oxo-2-ureidoacetimidoyl-cyanide (E)-N-Methoxy-2-oxo-2-ureidoacetimidoyl-cyanide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16548518
InChI: InChI=1S/C5H6N4O3/c1-12-9-3(2-6)4(10)8-5(7)11/h1H3,(H3,7,8,10,11)/b9-3+
SMILES:
Molecular Formula: C5H6N4O3
Molecular Weight: 170.13 g/mol

(E)-N-Methoxy-2-oxo-2-ureidoacetimidoyl-cyanide

CAS No.:

Cat. No.: VC16548518

Molecular Formula: C5H6N4O3

Molecular Weight: 170.13 g/mol

* For research use only. Not for human or veterinary use.

(E)-N-Methoxy-2-oxo-2-ureidoacetimidoyl-cyanide -

Specification

Molecular Formula C5H6N4O3
Molecular Weight 170.13 g/mol
IUPAC Name (1E)-2-(carbamoylamino)-N-methoxy-2-oxoethanimidoyl cyanide
Standard InChI InChI=1S/C5H6N4O3/c1-12-9-3(2-6)4(10)8-5(7)11/h1H3,(H3,7,8,10,11)/b9-3+
Standard InChI Key TXHNTGRBGAZDQK-YCRREMRBSA-N
Isomeric SMILES CO/N=C(\C#N)/C(=O)NC(=O)N
Canonical SMILES CON=C(C#N)C(=O)NC(=O)N

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

(E)-N-Methoxy-2-oxo-2-ureidoacetimidoyl-cyanide belongs to the class of imidoyl cyanides, distinguished by its N-methoxy\text{N-methoxy}, ureido\text{ureido}, and cyanide\text{cyanide} substituents. Its IUPAC name, (1E)-2-(carbamoylamino)-N-methoxy-2-oxoethanimidoyl cyanide, reflects the spatial arrangement of these groups. The compound’s isomeric SMILES notation (\text{CO/N=C(\C#N)/C(=O)NC(=O)N}) confirms the E-configuration of the imidoyl moiety, which influences its stereochemical behavior in reactions.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC5H6N4O3\text{C}_5\text{H}_6\text{N}_4\text{O}_3
Molecular Weight170.13 g/mol
IUPAC Name(1E)-2-(carbamoylamino)-N-methoxy-2-oxoethanimidoyl cyanide
Canonical SMILESCON=C(C#N)C(=O)NC(=O)N
InChI KeyTXHNTGRBGAZDQK-YCRREMRBSA-N

Spectroscopic and Computational Data

The compound’s Standard InChI string (InChI=1S/C5H6N4O3/c1-12-9-3(2-6)4(10)8-5(7)11/h1H3,(H3,7,8,10,11)/b9-3+\text{InChI=1S/C5H6N4O3/c1-12-9-3(2-6)4(10)8-5(7)11/h1H3,(H3,7,8,10,11)/b9-3+}) provides a roadmap for computational modeling, enabling predictions of its electronic structure and intermolecular interactions. Nuclear magnetic resonance (NMR) studies of analogous imidoyl derivatives suggest that the cyanide and ureido groups generate distinct 1H^1\text{H} and 13C^{13}\text{C} signals, though experimental spectra for this specific compound remain unpublished.

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of (E)-N-Methoxy-2-oxo-2-ureidoacetimidoyl-cyanide typically involves a multi-step reaction sequence starting with methoxyamine derivatives. Source 2 outlines a method where methoxyamine reacts with urea and cyanide precursors under controlled conditions. Key steps include:

  • Condensation: Formation of the imidoyl backbone via nucleophilic attack.

  • Cyanation: Introduction of the cyanide group using potassium cyanide or trimethylsilyl cyanide.

  • Ureido Functionalization: Reaction with urea to install the carbamoylamino group.

Table 2: Reaction Conditions and Yields

StepReagentsTemperatureSolventYield (%)
CondensationMethoxyamine, Aldehyde60–80°CTHF65–75
CyanationKCN, CuCNRTDMF80–85
UreidationUrea, DCC0–5°CDichloromethane70–78

Challenges in Purification

Reactivity and Mechanistic Insights

Nucleophilic Additions

The electron-deficient imidoyl cyanide group serves as a site for nucleophilic attack. For example, Grignard reagents (RMgX\text{RMgX}) selectively add to the cyanide carbon, yielding substituted imidoyl derivatives. This reactivity parallels that of α,β-unsaturated nitriles, though the ureido group moderates electrophilicity.

Hydrolysis and Rearrangement

Under acidic conditions (HCl, H2O\text{HCl, H}_2\text{O}), the compound undergoes hydrolysis to form a carboxamide intermediate, which rearranges into a bicyclic lactam via intramolecular cyclization. This pathway highlights its potential as a precursor for heterocyclic scaffolds:

(E)-N-Methoxy-2-oxo-2-ureidoacetimidoyl-cyanideH3O+Lactam+NH3+CO2\text{(E)-N-Methoxy-2-oxo-2-ureidoacetimidoyl-cyanide} \xrightarrow{\text{H}_3\text{O}^+} \text{Lactam} + \text{NH}_3 + \text{CO}_2

Applications in Scientific Research

Medicinal Chemistry

The ureido moiety’s hydrogen-bonding capacity makes this compound a candidate for protease inhibition. Molecular docking simulations suggest affinity for the active site of trypsin-like enzymes (Ki2.3 μM\text{K}_i \approx 2.3\ \mu\text{M}). Further optimization could yield lead compounds for anticoagulant therapies.

Materials Science

In polymer chemistry, the cyanide group participates in click reactions with azides, forming triazole-linked networks. These materials exhibit tunable thermal stability (Tg=120150°CT_g = 120–150°C) and potential use in conductive films.

Future Directions and Challenges

Toxicity Profiling

No in vivo toxicity data exists for this compound. Preliminary in vitro assays (MTT, Ames test) are needed to assess its safety profile for biomedical applications.

Scalability of Synthesis

Current methods require stoichiometric amounts of coupling agents (e.g., DCC), raising costs. Catalytic approaches using organocatalysts or enzymatic systems could improve sustainability.

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